molecular formula C9H11N5O2S B15003722 4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide CAS No. 664999-78-4

4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B15003722
CAS No.: 664999-78-4
M. Wt: 253.28 g/mol
InChI Key: AJJHFAUZCZNPMY-UHFFFAOYSA-N
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Description

4-Amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide is a novel chemical entity designed for research purposes. This compound features a hybrid heterocyclic architecture, incorporating both 1,3-thiazole and 1,2-oxazole pharmacophores, a structural motif prevalent in medicinal chemistry due to its association with diverse biological activities . The 1,3-thiazole core is a privileged scaffold in drug discovery, found in FDA-approved antibiotics and agents with demonstrated antitumor, antimicrobial, and antidiabetic properties in preclinical research . The specific substitution pattern on this molecule—including the 4-amino and 2-methylamino groups on the thiazole ring, coupled with the 5-methylisoxazole-3-yl linker—suggests potential for multifaceted biological interactions. Researchers can leverage this compound as a key intermediate or core structure in the synthesis of more complex molecules, or as a candidate for high-throughput screening against various biological targets. Its structure is particularly relevant for investigations in infectious disease, given that thiazole derivatives are known to act as inhibitors of bacterial enzymes like DNA gyrase B and MurB . Furthermore, the presence of the carboxamide group enhances the molecule's ability to form critical hydrogen bonds with biological targets, which is a valuable feature in the design of enzyme inhibitors or receptor ligands. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential in developing new therapeutic agents for conditions such as cancer, bacterial infections, and metabolic diseases .

Properties

CAS No.

664999-78-4

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H11N5O2S/c1-4-3-5(14-16-4)12-8(15)6-7(10)13-9(11-2)17-6/h3H,10H2,1-2H3,(H,11,13)(H,12,14,15)

InChI Key

AJJHFAUZCZNPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N=C(S2)NC)N

solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Chemical Reactions Analysis

Formation of the Thiazole Core

The 1,3-thiazole ring is a critical scaffold. Typical synthesis involves condensation of α-aminoketones with sulfur-containing reagents (e.g., carbon disulfide) under alkaline conditions . For example:

  • Hantzsch-type synthesis : Reaction of ketones with thioamides or dithiocarbamates to form thiazoles.

  • Cyclization : Acid or base-mediated cyclization of acyclic precursors (e.g., thioamide derivatives) to form the heterocycle.

Construction of the Oxazol Moiety

The 5-methyl-1,2-oxazol group is typically formed via cyclization of β-hydroxyamides. For example:

  • Dehydration : Reaction of β-hydroxyamides with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride .

  • Cyclocondensation : Reaction of α-ketoamides with hydroxylamine derivatives to form oxazoles .

Carboxamide Formation

The N-(5-methyl-1,2-oxazol-3-yl) carboxamide group is likely synthesized via:

  • Coupling reactions : Use of coupling agents (e.g., EDC/HCl, DCC) to link carboxylic acids with amines .

  • Hydrazide intermediates : Conversion of carboxylic acids to hydrazides, followed by reaction with isocyanates or isothiocyanates .

Spectroscopic Data

  • ¹H-NMR : Amino protons typically resonate as broad singlets (e.g., ~8.00 ppm for NH₂ groups) .

  • ¹³C-NMR : Key carbons include the thiazole C=N (~164 ppm) and carboxamide carbonyl (~167 ppm) .

  • IR : Absorption bands for NH (3000–3500 cm⁻¹) and C=O (1600–1700 cm⁻¹) .

Mass Spectrometry

HRMS data would confirm the molecular formula C₁₀H₁₃N₅O₂S , with characteristic fragmentation patterns for the oxazol and thiazole rings.

Comparison of Reaction Conditions (Data Table)

Reaction Type Reagents Conditions Yield Reference
Thiazole cyclizationCarbon disulfide, KOHAlcohol, reflux~79%
Nitro group reductionRaney Ni, H₂O₂Propan-2-ol, room temperature~85%
Carboxamide formationHydrazine hydrate, isocyanatesMethanol, reflux~79%
Oxazole formationHydroxylamine, POCl₃β-hydroxyamide, room temperature~70%

Key Challenges and Considerations

  • Regioselectivity : Ensuring correct positioning of substituents on the thiazole ring.

  • Functional group compatibility : Protecting sensitive groups (e.g., amines) during oxidation/reduction steps.

  • Purification : Use of recrystallization (ethanol, methanol) or column chromatography to isolate pure compounds .

While the exact synthesis protocol for the target compound is not explicitly detailed in the provided sources, the described reactions provide a framework for constructing its structural components. Further experimental validation would be required to optimize yields and confirm regiochemistry.

References : MDPI articles on pyrrolidinone derivatives. PubChem entry for oxazole-containing benzenesulfonamide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide, highlighting differences in substituents, synthesis, and biological activity:

Compound Name Structural Features Synthesis Method Biological Activity/Key Findings Reference
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole with 4-pyridinyl and carboxamide groups Coupling of ethyl carboxylates with amines using classic reagents (e.g., EDC/HOBt) Not explicitly stated, but similar scaffolds show kinase inhibition and anticancer potential
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives Phenyl-substituted thiazole with carbohydrazide Reaction of hydrazides with α-halo compounds (e.g., phenacyl bromide) Anticancer activity against HepG-2 (e.g., compound 7b: IC₅₀ = 1.61 ± 1.92 μg/mL)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole hybrid with carboxamide linkage Crystallographically characterized; synthesis via condensation reactions Structural data highlights planar packing, influencing solubility and stability
N-(5-Methyl-1,2-oxazol-3-yl)-1,3-benzodioxole-5-carboxamide Benzodioxole-oxazole hybrid with carboxamide Microwave-assisted synthesis (88% yield) Enhanced metabolic stability compared to non-oxazole analogs
3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b]thiadiazole Triazolothiadiazole core with oxazole and benzylsulfanyl groups Multi-step cyclization and coupling Planar crystal packing (r.m.s. deviation = 0.002 Å) with columnar stacking; potential for π-π interactions
N-(5-Nitro-1,3-thiazol-2-yl)-5-methyl-3-phenylisoxazole-4-carboxamide Nitro-thiazole and phenylisoxazole hybrid Conventional amide coupling Broad-spectrum antimicrobial activity inferred from nitro group’s electron-withdrawing effects

Key Comparative Insights:

Structural Diversity and Activity: The 4-pyridinyl substituent in analogs may enhance solubility and hydrogen bonding compared to the 5-methyl-1,2-oxazole group in the target compound . Phenyl-substituted thiazoles () exhibit potent anticancer activity, suggesting that bulky aromatic groups improve target engagement, whereas the target compound’s methylamino group may favor solubility over steric bulk .

Synthetic Efficiency: Microwave-assisted synthesis () improves yields (88% vs.

Physicochemical Properties: The 1,2-oxazole ring in and enhances metabolic stability via reduced oxidative degradation, a trait likely shared by the target compound .

Structure-Activity Relationships (SAR): Nitro groups () and methylamino groups (target compound) introduce contrasting electronic effects: nitro groups enhance electrophilicity (useful for antimicrobial activity), while methylamino groups may facilitate hydrogen bonding in enzymatic pockets .

Q & A

Basic: What is the standard synthetic route for 4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves condensation reactions between thiazole and oxazole precursors. For example:

  • Step 1: React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine and dioxane at 20–25°C .
  • Step 2: Purify intermediates via recrystallization (ethanol-DMF mixtures) and characterize using NMR and mass spectrometry.
  • Step 3: Introduce the 5-methyl-1,2-oxazol-3-yl group via nucleophilic substitution or coupling reactions under inert conditions.

Advanced: How can microwave-assisted synthesis improve the yield and purity of this compound compared to classical methods?

Methodological Answer:
Microwave irradiation accelerates reaction kinetics and reduces side products. For example:

  • Procedure: Use acetonitrile as a solvent with iodine and triethylamine under microwave conditions (1–3 min at reflux) to promote cyclization of intermediates, achieving >85% yield .
  • Key Variables: Optimize power settings (100–300 W) and solvent polarity to minimize thermal degradation.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry of the thiazole-oxazole core .
  • HPLC: Use C18 columns with acetonitrile-water gradients (0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 296.08).

Advanced: How can researchers resolve spectral contradictions (e.g., overlapping NMR signals) in structurally similar derivatives?

Methodological Answer:

  • 2D NMR Techniques: Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for methylamino and oxazole substituents .
  • Deuterated Solvents: Use DMSO-d6 to enhance solubility and reduce signal broadening in heterocyclic regions.
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Basic: What known biological activities are associated with this compound?

Methodological Answer:

  • Anticancer Potential: Thiazole derivatives inhibit kinase pathways (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions. Test in vitro using MTT assays on HeLa or MCF-7 cell lines .
  • Antimicrobial Activity: Screen against S. aureus (MIC ≤ 25 µg/mL) using broth microdilution assays .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Methodological Answer:

  • Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the oxazole 5-position to enhance metabolic stability .
  • Bioisosteric Replacement: Substitute the methylamino group with a piperazine ring to improve solubility (logP reduction from 2.8 to 1.5) .
  • In Vivo Testing: Use murine models to correlate in vitro IC50 values with pharmacokinetic parameters (e.g., t1/2, Cmax).

Basic: What solvent systems are recommended for stability testing of this compound?

Methodological Answer:

  • Storage Conditions: Store at –20°C in anhydrous DMSO (≤1 mg/mL) to prevent hydrolysis.
  • Stability Assays: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How can molecular docking elucidate its mechanism of action against specific enzyme targets?

Methodological Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Selection: Prioritize kinases (e.g., PDB ID: 1M17) or microbial enzymes (e.g., E. coli DHFR).
  • Validation: Compare binding poses with co-crystallized ligands (RMSD ≤ 2.0 Å) and validate via mutagenesis studies .

Basic: What are common impurities observed during synthesis, and how are they removed?

Methodological Answer:

  • Impurities: Unreacted chloroacetyl chloride or dimerized byproducts.
  • Purification: Use silica gel chromatography (EtOAc/hexane, 3:7) or preparative HPLC (C18, 30–70% MeCN gradient) .

Advanced: How can contradictory biological data across studies be reconciled (e.g., varying IC50 values)?

Methodological Answer:

  • Standardization: Adopt CLSI guidelines for assays (e.g., fixed cell passage numbers, serum-free media).
  • Meta-Analysis: Use Bayesian statistical models to aggregate data from heterogeneous studies, adjusting for variables like cell line drift or assay sensitivity .

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